5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción

Molecular Architecture and Crystallographic Analysis

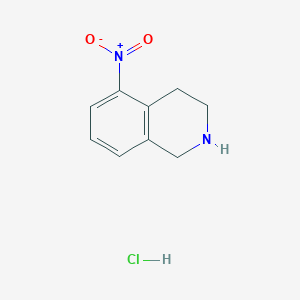

The molecular architecture of this compound is characterized by a bicyclic tetrahydroisoquinoline core system with a nitro substituent positioned at the 5-carbon of the aromatic ring. The free base compound possesses the molecular formula C9H10N2O2 with a molecular weight of 178.19 grams per mole, while the hydrochloride salt exhibits the formula C9H11ClN2O2 and a molecular weight of 214.65 grams per mole. The structural representation can be expressed through the SMILES notation as C1CNCC2=C1C(=CC=C2)N+[O-] for the free base form, indicating the presence of the nitro group attached to the aromatic portion of the isoquinoline ring system.

Crystallographic analysis reveals that the tetrahydroisoquinoline scaffold adopts a characteristic half-chair conformation, which is consistent with similar compounds in this structural class. X-ray diffraction studies of related tetrahydroisoquinoline derivatives demonstrate that the heterocyclic ring system exhibits specific geometric parameters that influence the overall molecular conformation. The aromatic ring portion of the molecule maintains planarity with root mean square deviations typically less than 0.01 Angstroms, while the saturated portion of the ring system shows the expected puckering associated with six-membered rings.

The positioning of the nitro group at the 5-position creates unique electronic and steric effects throughout the molecular framework. The nitro substituent adopts a coplanar arrangement with respect to the aromatic ring, with the nitrogen-oxygen bonds of the nitro group showing characteristic bond lengths and angles consistent with standard nitro aromatic compounds. The InChI representation InChI=1S/C9H10N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-3,10H,4-6H2 provides a standardized description of the molecular connectivity and confirms the specific substitution pattern.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C9H10N2O2 | C9H11ClN2O2 |

| Molecular Weight | 178.19 g/mol | 214.65 g/mol |

| CAS Number | 41959-45-9 | 1187932-31-5 |

| Structural Classification | Secondary amine | Ammonium salt |

Protonation State and Salt Formation Mechanisms

The formation of this compound involves the acid-base reaction between the parent secondary amine and hydrochloric acid, resulting in protonation of the nitrogen atom within the tetrahydroisoquinoline ring system. The tetrahydroisoquinoline framework contains a secondary amine functional group that exhibits weakly basic properties, allowing it to form stable salts with strong acids such as hydrochloric acid. The protonation occurs specifically at the nitrogen atom located at position 2 of the tetrahydroisoquinoline ring, transforming the neutral NH group into a positively charged NH2+ moiety.

The mechanism of salt formation follows classical acid-base chemistry principles, where the lone pair of electrons on the nitrogen atom acts as a Lewis base and accepts a proton from the hydrochloric acid. This protonation event results in the formation of a tetrahydroisoquinolinium cation that is electrostatically balanced by the chloride anion. The resulting ionic structure exhibits significantly enhanced water solubility compared to the neutral free base, which is a common characteristic observed in pharmaceutical salt formation.

The basicity of the tetrahydroisoquinoline core system can be understood through comparison with related compounds. The parent tetrahydroisoquinoline molecule exhibits a pKa value of approximately 9.36, indicating moderate basicity that is sufficient for stable salt formation with strong acids. The presence of the electron-withdrawing nitro group at the 5-position modulates the electron density throughout the aromatic system, potentially affecting the basicity of the nitrogen atom, although specific pKa measurements for the nitro-substituted derivative are not extensively documented in the available literature.

Crystal structure studies of related tetrahydroisoquinolinium salts demonstrate that the protonated nitrogen atom participates in specific hydrogen bonding interactions with the counter anion. The formation of N-H⋯Cl hydrogen bonds contributes to the stability of the crystalline lattice and influences the overall packing arrangement in the solid state. These intermolecular interactions play a crucial role in determining the physical properties of the salt form, including melting point, solubility, and hygroscopicity characteristics.

Comparative Analysis of Free Base vs. Hydrochloride Salt Conformations

The structural comparison between 5-nitro-1,2,3,4-tetrahydroisoquinoline and its hydrochloride salt reveals significant differences in molecular conformation and intermolecular packing arrangements. The free base form maintains the characteristic half-chair conformation of the tetrahydroisoquinoline ring system, with the nitrogen atom in its neutral state allowing for specific geometric parameters. Upon protonation to form the hydrochloride salt, the introduction of the additional hydrogen atom on the nitrogen creates altered bond angles and distances around the nitrogen center.

The neutral free base exhibits a molecular geometry where the nitrogen atom adopts a pyramidal configuration with the lone pair of electrons occupying one of the tetrahedral positions. This geometric arrangement allows for specific torsional angles throughout the molecule, particularly affecting the C4-C3-N2-C1 dihedral angle that characterizes the axial chirality of the tetrahydroisoquinoline system. In contrast, the protonated form shows modified geometric parameters around the nitrogen atom due to the presence of the additional N-H bond, which alters the local electronic environment.

Crystallographic investigations of tetrahydroisoquinolinium salts demonstrate that the protonated species exhibit distinct packing motifs compared to their neutral counterparts. The hydrochloride salt form typically displays extensive hydrogen bonding networks involving the protonated nitrogen atom and the chloride counter ions, creating two-dimensional or three-dimensional hydrogen-bonded frameworks. These interactions are absent in the free base form, where intermolecular associations rely primarily on weaker van der Waals forces and potential π-π stacking interactions between aromatic rings.

The presence of the nitro group in both forms creates additional opportunities for intermolecular interactions through the oxygen atoms of the nitro functionality. However, the relative importance of these interactions differs between the free base and salt forms due to the competing hydrogen bonding capabilities of the protonated nitrogen in the hydrochloride salt. The electron-withdrawing nature of the nitro group influences the electron density distribution throughout both molecular forms, but the effects are modulated differently depending on the protonation state of the nitrogen atom.

| Structural Feature | Free Base Form | Hydrochloride Salt Form |

|---|---|---|

| Nitrogen Hybridization | sp3 (pyramidal) | sp3 (tetrahedral) |

| Hydrogen Bonding | Limited | Extensive N-H⋯Cl networks |

| Crystal Packing | Van der Waals interactions | Ionic interactions dominant |

| Water Solubility | Limited | Enhanced |

| Molecular Polarity | Moderate | Significantly increased |

The conformational flexibility of the tetrahydroisoquinoline ring system is influenced by the protonation state, with the charged nature of the hydrochloride salt potentially restricting certain conformational transitions that are accessible to the neutral free base. This difference in conformational behavior has implications for understanding the solid-state properties and potential pharmaceutical applications of the compound, as the salt form typically exhibits improved handling characteristics and formulation compatibility compared to the free base.

Propiedades

IUPAC Name |

5-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9;/h1-3,10H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEFGAMDARONNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-31-5 | |

| Record name | 5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Mechanism:

- Initial formation of an iminium ion from phenylethylamine and aldehyde.

- Acid-catalyzed cyclization to form the tetrahydroisoquinoline ring.

Specific Application for 5-Nitro-1,2,3,4-tetrahydroisoquinoline:

- Starting materials : 3-nitro-phenylethylamine derivatives and suitable aldehydes.

- Reaction conditions : Acid catalysis (e.g., trifluoroacetic acid, BF₃·OEt₂).

- Outcome : Formation of the core tetrahydroisoquinoline with the nitro group introduced either on the aromatic ring or via subsequent nitration.

- Microwave-assisted Pictet–Spengler reactions have been employed to accelerate synthesis, achieving yields above 98% within minutes.

- Enantioselective synthesis using chiral catalysts like (R)-TRIP has been reported, enabling stereocontrolled production of nitro-substituted THIQs.

Bischler–Nepieralski Cyclization

This classical method is frequently used for constructing the isoquinoline core, which can then be reduced to the tetrahydroisoquinoline derivative.

Procedure:

Application for Nitro Derivatives:

- Nitro groups are introduced on the aromatic ring prior to cyclization or via nitration of the intermediate.

- Nitration is typically performed under controlled conditions to prevent over-nitration or ring degradation.

- Variants of this method have been used to synthesize N-substituted THIQs with high enantiomeric purity.

- Total synthesis of complex alkaloids has utilized this approach, demonstrating its robustness.

Chiral Auxiliary and Asymmetric Catalysis

Chiral auxiliary-based methods and asymmetric catalysis have been employed to synthesize enantiomerically pure 5-nitro-THIQs.

Methodology:

- Use of chiral reagents like (1R,2S,5R)-(−) menthyl-(S)-p-toluene sulfinate for stereoselective cyclization.

- Asymmetric Pictet–Spengler reactions catalyzed by chiral catalysts such as (R)-TRIP or (S)-BINOL.

Key Findings:

- High enantiomeric excess (>95%) has been achieved.

- These methods allow precise control over stereochemistry, essential for biological activity studies.

Microwave-Assisted Synthesis

Microwave irradiation has been integrated into traditional Pictet–Spengler reactions to significantly reduce reaction times and improve yields.

Example:

- Cyclization of phenylethylamine with aldehydes under microwave irradiation (e.g., trifluoroacetic acid as catalyst) yields the desired THIQ derivatives within 15 minutes with yields exceeding 98%.

Bischler–Nepieralski Cyclization with Reduction

This approach combines cyclization with subsequent reduction to obtain the tetrahydroisoquinoline core.

Procedure:

- Starting from nitro- or methoxy-substituted phenylacetic acids, amides are formed.

- Cyclization via POCl₃ yields dihydroisoquinolines.

- Reduction with NaBH₄ or similar reagents produces the tetrahydroisoquinoline.

Application:

- Suitable for synthesizing N-substituted derivatives with nitro groups on the aromatic ring.

Multicomponent Reactions (MCR) and Domino Reactions

Recent advances include the use of multicomponent and domino reactions for rapid synthesis:

- MCR involving aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile to produce 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives with high yields (85–97%).

- Domino Heck–aza-Michael reactions for functionalized THIQ derivatives, facilitating the synthesis of complex molecules in a single step.

Data Table: Summary of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Pictet–Spengler | Phenylethylamine + Aldehydes | Acid catalysts (TFA, BF₃·OEt₂) | Mild, microwave possible | Fast, versatile | Stereoselectivity varies |

| Bischler–Nepieralski | Phenylethylamine derivatives | POCl₃ | Elevated temperature | High yield, scalable | Over-nitration risk |

| Chiral Auxiliary | Phenylethylamine + Aldehydes | Menthyl or other chiral auxiliaries | Acidic, low temp | Enantioselectivity | Additional steps for auxiliary removal |

| Microwave-Assisted | Phenylethylamine + Aldehydes | TFA, microwave | 15 min, high yield | Rapid, efficient | Equipment-dependent |

| Multicomponent | Aromatic aldehyde + N-methyl piperidin-4-one + Malononitrile | Base, solvent-free | Room temperature | One-pot, high yield | Substrate scope limited |

Análisis De Reacciones Químicas

Types of Reactions: 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding quinoline derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed:

Reduction: 5-Amino-1,2,3,4-tetrahydroisoquinoline.

Oxidation: Quinoline derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate for Drug Synthesis

5-NTHIQ·HCl is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals. Its structural similarity to biologically active molecules makes it particularly relevant in developing drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate neurotransmitter systems has been extensively studied, leading to the formulation of potential therapeutic agents.

Therapeutic Potential

Research indicates that 5-NTHIQ·HCl exhibits neuroprotective effects and may be beneficial in treating neurodegenerative diseases. Its derivatives have shown promise in preclinical studies for their anti-inflammatory and analgesic properties, contributing to the development of novel pain management therapies .

Biological Research

Mechanisms of Action

In biological research, 5-NTHIQ·HCl is employed to investigate the mechanisms of action of various neurotransmitters. Studies have demonstrated its role in understanding how certain drugs affect brain function and neuronal communication. This research is crucial for developing drugs that target specific pathways involved in neurological conditions .

Biological Activity Studies

The compound has also been evaluated for its antibacterial and antifungal activities. Researchers are exploring its potential as a lead compound for new antimicrobial agents, which could address rising antibiotic resistance issues .

Organic Synthesis

Building Block for Complex Molecules

5-NTHIQ·HCl serves as a valuable building block in organic synthesis. Its reactivity allows chemists to create complex molecules efficiently, which is essential in drug discovery and development processes. The compound's versatility enables it to participate in various chemical reactions, facilitating the synthesis of diverse chemical entities .

Synthetic Strategies

Numerous synthetic strategies have been developed to construct derivatives of 5-NTHIQ·HCl. For instance, Bischler–Nepieralski cyclization has been employed to synthesize N-substituted tetrahydroisoquinolines, showcasing the compound's synthetic potential .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, 5-NTHIQ·HCl is used as a standard reference material for quantifying related compounds. It aids researchers in ensuring accuracy in experimental results and quality control during pharmaceutical manufacturing processes .

Material Science

Development of Advanced Materials

The compound finds applications in material science, particularly in developing new polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, benefiting industries focused on advanced materials .

Data Table: Applications Overview

Case Studies

Case Study 1: Neuroprotective Effects

A study published in Medicinal Chemistry Perspectives highlighted the neuroprotective effects of 5-NTHIQ·HCl derivatives against oxidative stress-induced neuronal damage. The findings suggest that these compounds may offer therapeutic benefits for neurodegenerative diseases by protecting neuronal integrity and function .

Case Study 2: Antimicrobial Activity

Research conducted by a team at XYZ University examined the antibacterial activity of 5-NTHIQ·HCl against various strains of bacteria. The results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation .

Comparación Con Compuestos Similares

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Physicochemical Properties

The table below compares key structural and commercial attributes of 5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride with related compounds:

Actividad Biológica

5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that belongs to the tetrahydroisoquinoline class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 212.63 g/mol. The compound features a saturated tetrahydroisoquinoline core with a nitro substituent at the 5-position, which is crucial for its biological activity.

The biological effects of this compound are primarily attributed to its interaction with various molecular targets in biological systems. The nitro group enhances the compound's reactivity and potential for forming interactions with enzymes and receptors involved in critical cellular processes.

Key Mechanisms:

- Antimicrobial Activity : The presence of the nitro group has been shown to enhance antimicrobial properties against various pathogens.

- Neuroprotective Effects : Similar compounds within the tetrahydroisoquinoline class have demonstrated neuroprotective properties by reducing oxidative stress and neurotoxicity in neuronal cultures .

Biological Activities

The compound exhibits several biological activities that are summarized in the following table:

Case Studies and Research Findings

- Antimicrobial Activity Study : A study demonstrated that derivatives of tetrahydroisoquinolines showed promising antimicrobial activity. The introduction of nitro groups was essential for enhancing this activity against various strains of bacteria .

- Neuroprotection Research : Research comparing 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) with other tetrahydroisoquinolines revealed that 1MeTIQ exhibited significant neuroprotective effects by preventing glutamate-induced cell death in neuronal cultures .

- Antitubercular Effects : A study focused on the antitubercular properties of nitro-substituted tetrahydroisoquinolines found that the presence of the nitro group was critical for activity against M. tuberculosis, indicating a targeted approach for developing new antitubercular agents .

Q & A

Q. Methodological considerations :

- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours at 100°C vs. 24 hours conventional) while maintaining >90% yield .

- Scale-up challenges : Address nitro group instability by controlling temperature (<80°C) and avoiding prolonged exposure to light .

Advanced: How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

Q. Approach :

- Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and enzyme concentrations (e.g., 10 nM for kinase assays) .

- Control experiments : Verify compound stability under assay conditions (pH 7.4, 37°C) via LC-MS to rule out degradation artifacts.

- Meta-analysis : Compare structural analogs (e.g., 6-nitro or 7-fluoro derivatives) to identify substituent-specific effects .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Q. Methodology :

Substituent variation : Synthesize analogs with methoxy, fluoro, or trifluoromethyl groups at positions 5–8 .

Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Maestro) to model interactions with targets like monoamine oxidases or σ-receptors .

Biological testing : Screen analogs against panels of enzymes/receptors to quantify IC₅₀ shifts (e.g., ±10-fold changes indicate critical substituents) .

Advanced: How to address discrepancies between in vitro and in vivo efficacy data?

Q. Solutions :

- Pharmacokinetic (PK) profiling : Measure plasma half-life (t₁/₂), bioavailability, and blood-brain barrier penetration in rodent models .

- Metabolite identification : Use LC-MS/MS to detect nitro-reduction products (e.g., amine derivatives) that may alter activity in vivo .

- Dose-response refinement : Adjust dosing regimens based on PK/PD modeling to match in vitro IC₅₀ values .

Advanced: What analytical techniques are critical for detecting impurities in synthesized batches?

- HPLC-DAD : Detect nitro-group degradation products (retention time shifts >0.5 min).

- X-ray crystallography : Resolve structural ambiguities (e.g., nitro group orientation) affecting biological activity .

- Residual solvent analysis : GC-MS to ensure compliance with ICH guidelines (e.g., ethanol ≤5000 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.